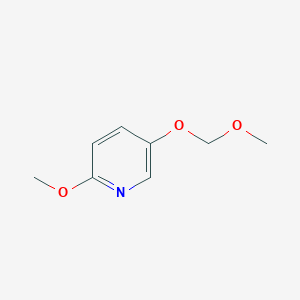

2-Methoxy-5-(methoxymethoxy)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDZEPQEQCIVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyridine Derivatives in Chemical Research

Pyridine (B92270), a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in the realm of chemical research, particularly in medicinal chemistry and materials science. sigmaaldrich.comgoogle.com The nitrogen atom in the six-membered ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. google.com This versatility has led to the incorporation of the pyridine nucleus into a wide range of pharmaceuticals, agrochemicals, and functional materials. google.com

Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. sigmaaldrich.com The strategic functionalization of the pyridine ring allows chemists to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a privileged structure in drug discovery. Essential medicines such as nifedipine, a calcium channel blocker, and isoniazid, an antibiotic for treating tuberculosis, feature the pyridine core, highlighting its therapeutic importance.

In organic synthesis, pyridines serve as versatile intermediates. The ring can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution, lithiation, and cross-coupling reactions, enabling the construction of complex molecular frameworks. The presence of substituents, such as a methoxy (B1213986) group, can further direct the regioselectivity of these reactions, providing chemists with precise control over the synthetic outcome.

Role of the Methoxymethoxy Mom Group in Synthetic Design

Direct Synthetic Pathways to this compound

A primary and direct method for the synthesis of this compound involves the protection of a hydroxyl group on a pyridine (B92270) ring.

Synthesis from 6-Methoxypyridine-3-ol and Chloromethyl Methyl Ether

The synthesis of this compound is achieved by reacting 6-Methoxypyridine-3-ol with chloromethyl methyl ether (MOM-Cl). This reaction is a standard method for the protection of hydroxyl groups as their methoxymethyl (MOM) ether. adichemistry.comwikipedia.org The MOM group is valued in organic synthesis for its stability under a range of conditions, yet it can be removed under acidic conditions when desired. adichemistry.comwikipedia.org

The general transformation can be represented as follows:

Image depicting the reaction of 6-Methoxypyridine-3-ol with Chloromethyl methyl ether to yield this compound.

Image depicting the reaction of 6-Methoxypyridine-3-ol with Chloromethyl methyl ether to yield this compound.Role of Specific Reagents and Reaction Conditions (e.g., Sodium Hydride, N,N-Dimethylformamide)

The success of the aforementioned synthesis is highly dependent on the appropriate choice of reagents and reaction conditions.

Sodium Hydride (NaH): In this synthesis, sodium hydride serves as a strong base. masterorganicchemistry.com Its primary function is to deprotonate the hydroxyl group of 6-Methoxypyridine-3-ol, forming a sodium alkoxide intermediate. This alkoxide is a much more potent nucleophile than the starting alcohol, facilitating the subsequent reaction with chloromethyl methyl ether. masterorganicchemistry.com The use of a strong, non-nucleophilic base like NaH is crucial to ensure that the deprotonation is the primary reaction pathway. masterorganicchemistry.com

N,N-Dimethylformamide (DMF): N,N-Dimethylformamide is a polar aprotic solvent commonly used in this type of reaction. nih.govthieme-connect.com Its polarity helps to dissolve the reactants, particularly the sodium alkoxide intermediate. Being aprotic, it does not interfere with the nucleophilic substitution reaction by protonating the alkoxide. However, it's worth noting that under certain conditions, DMF can react with sodium hydride, which can lead to the formation of byproducts. nih.gov

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium hydride with atmospheric moisture. The temperature is often controlled, starting at a low temperature during the deprotonation step and then allowing it to rise to room temperature or slightly above to drive the ether formation.

Precursor Synthesis and Functional Group Introduction for Related Pyridine Structures

The synthesis of more complex pyridine derivatives often relies on the construction of the pyridine ring itself, followed by the strategic introduction of various functional groups.

General Methodologies for Pyridine Ring Construction

The construction of the pyridine ring is a fundamental aspect of heterocyclic chemistry. Several named reactions and strategies are employed for this purpose:

Hantzsch Pyridine Synthesis: This is a classic method that typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. wikipedia.orgslideshare.net

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, it can sometimes suffer from low yields. wikipedia.org

Kröhnke Pyridine Synthesis: This is a more general method that uses a pyridinium (B92312) salt to generate a substituted pyridine. wikipedia.org

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions are a powerful tool for constructing the pyridine ring. baranlab.org

Metal-Catalyzed Syntheses: Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as an efficient method for pyridine ring formation. acsgcipr.org

| Synthesis Method | Reactants | Key Features |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Forms a dihydropyridine intermediate. wikipedia.orgslideshare.net |

| Chichibabin Synthesis | Aldehydes, ketones, ammonia | Often uses inexpensive precursors. wikipedia.org |

| Kröhnke Synthesis | Pyridinium salt, α,β-unsaturated carbonyl | A general method for substituted pyridines. wikipedia.org |

| Cycloaddition | Dienes and dienophiles | Can provide complex substitution patterns. baranlab.org |

| Metal-Catalyzed | Alkynes, nitriles | Efficient and atom-economical. acsgcipr.org |

Installation of Methoxy (B1213986) and Methoxymethyl Groups on Pyridine Scaffolds

Once the pyridine ring is formed, methoxy and methoxymethyl groups can be introduced through various functional group interconversions.

Installation of Methoxy Groups: Methoxy groups are often introduced via nucleophilic aromatic substitution (SNAr) reactions. ntu.edu.sg A leaving group on the pyridine ring, such as a halogen, can be displaced by a methoxide (B1231860) source (e.g., sodium methoxide). The position of the leaving group on the pyridine ring dictates the regioselectivity of the methoxylation. The presence of a methoxy group can influence the basicity of the pyridine nitrogen, a property that can be exploited in multi-step syntheses. nih.gov

Installation of Methoxymethyl (MOM) Groups: As discussed in the direct synthesis of this compound, the MOM group is typically installed by reacting a hydroxyl-substituted pyridine with chloromethyl methyl ether in the presence of a base. adichemistry.comwikipedia.org This method is widely applicable for the protection of hydroxyl groups on various pyridine scaffolds. nih.gov

Strategic Use of Halogenated Pyridine Intermediates in Synthesis

Halogenated pyridines are versatile intermediates in the synthesis of more complex pyridine derivatives. acs.org The halogen atom serves as a handle for a variety of transformations.

Cross-Coupling Reactions: Halopyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the pyridine ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly when the halogen is at the 2- or 4-position. acs.org This allows for the introduction of various nucleophiles, including alkoxides (to form ethers like methoxy groups), amines, and thiols.

Directed Metalation: A halogen atom can direct ortho-lithiation, allowing for the introduction of a functional group adjacent to the halogen.

Considerations for Large-Scale Preparation of Related Pyridine Derivatives

The large-scale preparation of substituted pyridine derivatives like this compound presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. These considerations range from the choice of synthetic route and reagents to process control and purification methods.

Reagent Selection and Safety:

A primary concern for the large-scale synthesis of the target compound is the use of chloromethyl methyl ether (MOM-Cl). MOM-Cl is classified as a known human carcinogen and is a potent alkylating agent. Its use in an industrial setting necessitates stringent safety protocols, including closed-system operations and rigorous handling procedures to minimize occupational exposure.

Due to these hazards, alternative, less toxic methoxymethylating agents are often considered for industrial applications. One such alternative is methoxymethyl acetate, used in the presence of a Lewis acid catalyst like zinc chloride. Another approach is the use of dimethoxymethane (B151124) with an acid catalyst. While potentially safer, these alternatives may require different reaction conditions and process optimization to achieve comparable yields and efficiency to MOM-Cl.

Table 1: Comparison of Methoxymethylating Reagents

| Reagent | Common Conditions | Advantages | Disadvantages on Large Scale |

| Chloromethyl methyl ether (MOM-Cl) | DIPEA, CH₂Cl₂ | High reactivity, good yields | Known human carcinogen, toxic, requires strict handling protocols |

| Dimethoxymethane (Methylal) | P₂O₅ or TfOH, CH₂Cl₂ | Lower toxicity than MOM-Cl | Requires strong acid catalyst, may not be suitable for sensitive substrates |

| Methoxymethyl acetate | Zinc Chloride, CH₂Cl₂ | Lower toxicity, inexpensive reagents | Requires Lewis acid catalyst, may have lower reactivity |

Control of Regioselectivity:

The synthesis of substituted pyridines often faces challenges with regioselectivity. For precursors like 2-pyridones, alkylation can occur at either the nitrogen or the oxygen atom. While the synthesis of 2-methoxypyridine (B126380) from 2-chloropyridine (B119429) is a standard nucleophilic aromatic substitution, controlling side reactions is crucial on a large scale. The choice of base, solvent, and temperature can significantly influence the outcome of O-alkylation reactions, and these parameters must be tightly controlled in an industrial setting to prevent the formation of N-alkylated byproducts and ensure consistent product quality.

Process Control and Scalability:

Transitioning from laboratory-scale synthesis to large-scale production requires careful consideration of reaction kinetics, heat transfer, and mass transfer.

Exothermic Reactions: The deprotonation of the hydroxyl group with a strong base and the subsequent alkylation can be exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways and maintain a consistent reaction temperature, which is vital for selectivity and safety.

Mixing: Ensuring homogenous mixing in large reactors is essential, especially for reactions involving solids (like sodium hydride) or multiple liquid phases. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation.

Purification: Laboratory purifications often rely on column chromatography, which is generally not feasible for large-scale industrial production. Therefore, developing a robust purification process based on crystallization, distillation, or liquid-liquid extraction is a critical step in process development. The final product, being a liquid, would likely require fractional distillation to achieve high purity on a large scale.

Synthesis of the Precursor (2-methoxy-5-hydroxypyridine):

The multi-step synthesis of the key precursor also has scale-up challenges. The diazotization of 5-amino-2-methoxypyridine (B105479) involves the use of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Diazonium salts can be unstable and potentially explosive, requiring precise temperature control and careful handling procedures. The subsequent hydrolysis step to introduce the hydroxyl group must also be optimized to maximize yield and minimize the formation of impurities.

Table 2: Key Challenges in Large-Scale Pyridine Derivative Synthesis

| Step/Aspect | Challenge | Strategy for Mitigation |

| MOM Protection | Use of carcinogenic MOM-Cl | Implement closed-system handling; evaluate safer alternatives like dimethoxymethane or methoxymethyl acetate. |

| O-Alkylation | N- vs. O-alkylation regioselectivity | Precise control of temperature, base, and solvent; consider palladium-catalyzed methods for enhanced selectivity. |

| Diazotization | Unstable/explosive diazonium intermediates | Strict low-temperature control; process design to handle potentially hazardous intermediates. |

| Reaction Control | Management of exotherms | Use of jacketed reactors with efficient cooling; controlled addition of reagents. |

| Purification | Transition from chromatography to scalable methods | Develop robust crystallization, distillation, or extraction procedures. |

| Waste Management | Disposal of hazardous reagents and byproducts | Implement appropriate waste treatment protocols in compliance with environmental regulations. |

Reactivity and Transformation of 2 Methoxy 5 Methoxymethoxy Pyridine

Chemical Reactions of the Pyridine (B92270) Core

The substituted pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as metalation, oxidation, and reduction. The regiochemical outcome of these reactions is dictated by the interplay of the directing effects of the nitrogen heteroatom and the two alkoxy substituents.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. Reactions often require harsh conditions, and the electrophile typically attacks the C-3 (meta) position. However, the presence of electron-donating groups (EDGs) can activate the ring and alter this selectivity. masterorganicchemistry.commasterorganicchemistry.com

In 2-Methoxy-5-(methoxymethoxy)pyridine, both the 2-methoxy and 5-methoxymethoxy groups are activating, ortho-, para-directing substituents. Their combined influence determines the position of electrophilic attack.

Directing Effect of 2-Methoxy Group: Directs electrophiles to the C-3 and C-5 positions.

Directing Effect of 5-(Methoxymethoxy) Group: Directs electrophiles to the C-4 and C-6 positions.

The cooperative effect of these groups suggests that electrophilic substitution would be most favored at the C-4 or C-6 positions, which are ortho to the 5-methoxymethoxy group and meta/para to the 2-methoxy group, respectively. The C-3 position is also activated, being ortho to the 2-methoxy group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, bromination of the related compound 2-methoxy-5-fluoropyridine occurs at the C-3 position, demonstrating the influence of the strong C-2 directing group. google.com

| Position | Influence of 2-OCH₃ Group | Influence of 5-OMOM Group | Overall Predicted Favorability |

| C-3 | Ortho (Activating) | Meta | Favorable |

| C-4 | Meta | Ortho (Activating) | Highly Favorable |

| C-6 | Para (Activating) | Ortho (Activating) | Highly Favorable |

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C-2 and C-4 positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The reaction requires a good leaving group and is facilitated by electron-withdrawing groups on the ring.

For this compound, there are no strong electron-withdrawing groups to activate the ring for SNAr. The 2-methoxy group could potentially function as a leaving group, but methoxide (B1231860) is not ideal. Consequently, nucleophilic substitution on this substrate is expected to be difficult under standard SNAr conditions. lookchem.com Reactions would likely require very strong nucleophiles or harsh conditions. For related chloroazines, the presence of the ring nitrogens enhances reactivity towards nucleophiles like bisulfide and polysulfides compared to their benzene analogues. nih.gov However, without a better leaving group (like a halogen) or stronger activating groups, this pathway remains challenging for the title compound.

Pyridine rings can undergo both oxidation and reduction, which alters their chemical properties and provides pathways to different heterocyclic systems.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide is a versatile intermediate. The N-O bond can activate the C-2 and C-4 positions for nucleophilic attack and the C-3 and C-5 positions for electrophilic attack, modifying the inherent reactivity of the pyridine core.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically involves hydrogen gas and a transition metal catalyst, such as platinum, palladium, or rhodium, often on a carbon support (e.g., Pd/C, PtO₂). The reduction saturates the aromatic system, converting the planar pyridine into a puckered, aliphatic piperidine ring. The specific conditions (pressure, temperature, catalyst) required would depend on the substrate's stability.

Regioselective metalation is a powerful strategy for the functionalization of pyridines, allowing for the introduction of a wide range of substituents at specific positions by creating a nucleophilic carbon center. znaturforsch.com

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium cation, directing the base to abstract a nearby proton. baranlab.org

In this compound, both alkoxy groups can function as DMGs:

The 2-methoxy group directs metalation to the C-3 position .

The 5-methoxymethoxy group directs metalation to the C-4 and C-6 positions . The methoxymethoxy (MOM) group is generally considered a moderately strong DMG. organic-chemistry.org

A competition exists between these directing groups. The acidity of the ring protons is also a factor, with protons at C-4 and C-6 generally being more acidic in pyridines than the proton at C-3. Given the combined directing effects and inherent acidity, metalation is most likely to occur at the C-4 or C-6 position, ortho to the MOM group. Studies on similar 2,5-disubstituted pyridines have shown that lithiation can be highly regioselective, often favoring the position ortho to the stronger directing group or the most acidic site. mdpi.com Trapping the resulting organolithium species with an electrophile (E+) would yield the corresponding substituted pyridine.

| Position of Metalation | Directing Group | Reagent | Hypothetical Product after Electrophilic Quench (E+) |

|---|---|---|---|

| C-3 | 2-Methoxy | 1. s-BuLi, THF, -78°C 2. E+ | 3-E-2-Methoxy-5-(methoxymethoxy)pyridine |

| C-4 | 5-(Methoxymethoxy) | 1. s-BuLi, THF, -78°C 2. E+ | 4-E-2-Methoxy-5-(methoxymethoxy)pyridine |

| C-6 | 5-(Methoxymethoxy) | 1. s-BuLi, THF, -78°C 2. E+ | 6-E-2-Methoxy-5-(methoxymethoxy)pyridine |

Halogen-metal exchange is an alternative method for generating a specific organometallic intermediate, which is particularly useful when direct deprotonation lacks selectivity or is not feasible. wikipedia.org This process involves treating a halogenated pyridine with an organolithium or magnesium reagent. The reaction is typically very fast, even at low temperatures, and the exchange rate follows the trend I > Br > Cl. wikipedia.orgtcnj.edu

To apply this method to the this compound system, a halogenated derivative is required, for example, a bromo-substituted analogue. The position of the halogen determines the site of metalation. For instance, starting with 3-Bromo-2-methoxy-5-(methoxymethoxy)pyridine, a lithium-halogen exchange would generate the 3-lithiated species, which can then react with an electrophile. This provides a regiochemically unambiguous route to 3-substituted derivatives. researchgate.net This method is advantageous as it avoids the competitive directing group issues seen in DoM. The use of Grignard reagents like i-PrMgCl can also effect halogen-metal exchange, offering milder conditions. nih.gov

| Starting Material | Reagent | Intermediate | Hypothetical Product after Electrophilic Quench (E+) |

|---|---|---|---|

| 3-Bromo-2-methoxy-5-(methoxymethoxy)pyridine | n-BuLi, THF, -78°C | 3-Lithio-2-methoxy-5-(methoxymethoxy)pyridine | 3-E-2-Methoxy-5-(methoxymethoxy)pyridine |

| 4-Bromo-2-methoxy-5-(methoxymethoxy)pyridine | n-BuLi, THF, -78°C | 4-Lithio-2-methoxy-5-(methoxymethoxy)pyridine | 4-E-2-Methoxy-5-(methoxymethoxy)pyridine |

C-H Functionalization Methodologies

Direct C-H functionalization has become a powerful strategy in organic synthesis for its atom economy and efficiency in creating complex molecules. nih.gov For pyridine derivatives, this approach offers a direct route to substituted heterocycles, which are prevalent in pharmaceuticals and materials science. rsc.org However, the intrinsic electronic properties of the pyridine ring, particularly the influence of the nitrogen atom, make site-selectivity a significant challenge. nih.govrsc.org

Transition metal catalysis is a cornerstone of modern C-H activation chemistry. nih.govrsc.org In the context of pyridines, the nitrogen atom's lone pair can act as a directing group, typically favoring functionalization at the C2 position due to the formation of a stable five-membered metallacyclic intermediate. nih.gov A variety of transition metals, including palladium, rhodium, ruthenium, copper, and nickel, have been employed for this purpose. nih.govrsc.org

For this compound, the C2 position is already substituted with a methoxy (B1213986) group. This substituent introduces both steric hindrance and electronic effects that would likely disfavor further functionalization at this site and instead direct reactions towards other positions on the ring. The C6-H bond is ortho to the nitrogen and could be a potential site for activation, although it is subject to the electronic influence of the substituents at C2 and C5. Research on related substituted pyridines has shown that catalysts can be tailored to target specific C-H bonds. For example, Rh(III)-catalyzed olefinations have been shown to be effective for substituted 2-aminopyridines. nih.gov While direct examples on this compound are not prevalent, the principles established for other substituted pyridines provide a framework for predicting its reactivity.

Functionalizing the C3, C4, and C5 positions of a pyridine ring—positions distal to the nitrogen atom—is notoriously challenging. nih.gov The electronic deficiency of the ring and the directing effect of the nitrogen atom typically favor reactions at the C2, C4, and C6 positions for electrophilic or radical substitution, and C2/C6 for metalation. rsc.orgresearchgate.net Overcoming this inherent reactivity to achieve selective functionalization at distal positions requires specialized strategies. nih.govnih.gov

Recent advances have demonstrated that by using carefully designed directing groups or exploiting subtle electronic and steric biases, distal C-H bonds can be selectively targeted. nih.gov For instance, methods have been developed for the C4-functionalization of pyridines by overriding the influence of the nitrogen atom using specific base systems like n-butylsodium or through photocatalysis. nih.govdigitellinc.comacs.org In the case of this compound, the C3 and C4 positions are electronically influenced by both the C2-methoxy and C5-methoxymethoxy groups. The development of methodologies that can predictably functionalize these sites is an active area of research. researchgate.net The interplay between the directing effects of the pyridine nitrogen and the existing substituents could potentially be exploited to achieve regioselective functionalization at the C3, C4, or C6 positions under specific catalytic conditions.

Chemistry of the Methoxy and Methoxymethoxy Substituents

The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols and phenols in multistep organic synthesis. adichemistry.comchemistrytalk.orgfiveable.me Its popularity stems from its ease of introduction, stability across a broad range of non-acidic conditions (including reactions with organometallics, strong bases, and various oxidizing and reducing agents), and its reliable cleavage under acidic conditions. adichemistry.comacs.orgnih.gov In this compound, the MOM group masks a 5-hydroxypyridine functionality, allowing for reactions to be performed on other parts of the molecule without interference from the acidic hydroxyl proton. total-synthesis.com

The MOM group is typically introduced by treating the parent alcohol or phenol (B47542) with an electrophilic source of the methoxymethyl group under basic conditions. total-synthesis.comwikipedia.org The most common reagent is chloromethyl methyl ether (MOMCl), which reacts with the alkoxide or phenoxide generated by a non-nucleophilic base. adichemistry.com Alternative, less hazardous methods have also been developed using reagents like dimethoxymethane (B151124) in the presence of an acid catalyst. adichemistry.comtotal-synthesis.com

As an acetal (B89532), the MOM group is readily cleaved under acidic conditions to regenerate the parent hydroxyl group. adichemistry.comwikipedia.org While strong mineral acids like hydrochloric acid in an alcohol solvent are effective, they can also cleave other acid-sensitive protecting groups or functionalities within the molecule. adichemistry.comnih.gov Consequently, a variety of milder and more selective methods for MOM deprotection have been developed. oup.comorganic-chemistry.org These methods often employ Lewis acids or heterogeneous acid catalysts that can operate under conditions mild enough to preserve other sensitive groups. acs.orgorganic-chemistry.org The choice of deprotection strategy is crucial in complex syntheses to ensure chemoselectivity. For instance, bismuth triflate has been shown to be a highly efficient and selective catalyst for MOM deprotection in an aqueous medium. oup.com Similarly, a mixture of zinc bromide and propanethiol allows for rapid and selective deprotection of MOM ethers in the presence of other labile groups like silyl (B83357) ethers. thieme-connect.com

Derivatization of Alkoxy and Alkoxymethyl Moieties

The alkoxy (methoxy) and alkoxymethyl (methoxymethoxy, MOM) groups on the pyridine ring are susceptible to various chemical transformations, allowing for further functionalization of the molecule.

The methoxymethoxy (MOM) ether at the 5-position serves as a protecting group for the corresponding hydroxypyridine. A common derivatization of this moiety involves its cleavage or deprotection to reveal the hydroxyl group. This transformation is typically achieved under acidic conditions. For instance, treatment with hydrogen chloride can effectively remove the MOM group. acs.org The resulting 2-methoxy-5-hydroxypyridine can then undergo a range of reactions, such as etherification, esterification, or nucleophilic aromatic substitution, providing a pathway to a diverse array of substituted pyridines.

While specific examples for the direct derivatization of the 2-methoxy group in this compound are not extensively documented in publicly available literature, general reactions of methoxypyridines suggest potential transformations. Nucleophilic aromatic substitution reactions can lead to the displacement of the methoxy group, particularly if the pyridine ring is activated by electron-withdrawing groups or through the formation of N-oxides. nih.gov Additionally, under certain conditions, the methoxy group can be cleaved to yield the corresponding pyridone.

The following table summarizes representative conditions for the deprotection of MOM ethers, which is a key derivatization of the alkoxymethyl moiety.

| Reagent | Conditions | Product |

| Hydrogen Chloride (HCl) | Varies (e.g., in an appropriate solvent) | 2-Methoxy-5-hydroxypyridine |

| Trifluoroacetic Acid (TFA) | Room temperature or elevated temperatures | 2-Methoxy-5-hydroxypyridine |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Varies (e.g., in an appropriate solvent) | 2-Methoxy-5-hydroxypyridine |

This table presents common deprotection methods for MOM ethers and is intended to be illustrative for the potential derivatization of this compound.

Electronic and Steric Influence of Substituents on Pyridine Reactivity

The electronic and steric properties of the 2-methoxy and 5-(methoxymethoxy) substituents play a crucial role in directing the reactivity of the pyridine ring.

Electronic Effects:

Both the methoxy and methoxymethoxy groups are electron-donating groups (EDGs) through resonance, which increases the electron density of the pyridine ring. This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution. However, the nitrogen atom in the pyridine ring is a strong deactivating group for electrophilic substitution, and its influence must be considered.

The electron-donating nature of these substituents also influences the basicity of the pyridine nitrogen. In general, electron-donating groups increase the basicity of pyridine by stabilizing the positive charge in the corresponding pyridinium (B92312) ion. scribd.com

The positions of the substituents are critical. The 2-methoxy group has a strong directing effect in directed ortho-metalation (DoM) reactions. uwindsor.cawikipedia.org In this type of reaction, an organolithium reagent will preferentially deprotonate the position ortho to the directing group. For this compound, the methoxy group at the 2-position would direct lithiation to the 3-position. This regioselectivity provides a powerful tool for the introduction of a wide range of electrophiles at a specific position on the pyridine ring.

Steric Effects:

Steric hindrance from the substituents can influence the regioselectivity of reactions. The 2-methoxy group can sterically hinder the approach of reagents to the nitrogen atom and the 3-position of the pyridine ring. rsc.org This steric effect can be particularly important in reactions involving bulky reagents.

For instance, in nucleophilic aromatic substitution reactions, the regioselectivity can be influenced by the steric bulk of substituents near the potential reaction sites. Bulky groups can direct incoming nucleophiles to less hindered positions. researchgate.net In the context of this compound, the 2-methoxy group could potentially influence the approach of a nucleophile to the adjacent positions.

The interplay of these electronic and steric factors is summarized in the table below:

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |

| Methoxy | 2 | Electron-donating (resonance), Directing group for ortho-metalation | Moderate steric hindrance at the 3-position and the nitrogen atom | Activates the ring towards electrophilic attack (counteracted by the ring nitrogen), directs lithiation to the 3-position, can hinder reactions at adjacent positions. |

| Methoxymethoxy | 5 | Electron-donating (resonance) | Can be considered relatively bulky, but its flexibility may mitigate some steric hindrance. | Increases the electron density of the ring, potentially influencing the overall reactivity towards electrophiles. |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block in Heterocyclic Synthesis

The functionalized pyridine (B92270) core of 2-Methoxy-5-(methoxymethoxy)pyridine is a foundational element for the construction of more elaborate heterocyclic systems. After deprotection to reveal the hydroxyl group, the resulting 2-methoxy-5-hydroxypyridine offers multiple reactive sites for further chemical transformations. Organic chemists utilize this structure to build fused ring systems and introduce additional functional groups. pipzine-chem.com

The strategic placement of the methoxy (B1213986) and hydroxyl groups allows for regioselective reactions, guiding the assembly of complex scaffolds. For example, pyridine derivatives are used to create intricate heterocyclic hybrids containing pyran, pyrimidine, and pyrazole (B372694) rings. nih.gov The 2,5-disubstituted pattern is instrumental in forming polycyclic structures that are of significant interest in medicinal chemistry and materials science. The versatility of the pyridine ring enables its incorporation into a wide array of molecular architectures through various synthetic strategies.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound is particularly evident in its role as a precursor to advanced pharmaceutical intermediates. The pyridine moiety is a common feature in many biologically active compounds. By using the MOM-protected form, chemists can perform necessary synthetic modifications on other parts of a molecule without affecting the reactive hydroxyl group.

Once the core structure is assembled, the MOM group is removed to yield 2-methoxy-5-hydroxypyridine or a derivative thereof, which is then converted into other key intermediates. A notable example is the synthesis of 2-methoxy-5-aminopyridine, a crucial intermediate for the antimalarial drug pyronaridine. google.com Furthermore, related structures like 2-hydroxy-5-nitropyridine (B147068) are precursors to 2-chloro-5-nitropyridine, an important intermediate used in the preparation of various pharmaceuticals, including certain antibiotics. google.com The ability to unmask the hydroxyl group at a late stage in the synthesis is critical for creating these complex drug molecules. pipzine-chem.com

Utilization in Agrochemical and Fine Chemical Production

In the field of agrochemicals, pyridine-based compounds are essential for developing modern pesticides, including fungicides, insecticides, and herbicides. nih.gov The structural motif provided by this compound is relevant to this sector. For instance, related 2-alkoxy-5-alkoxymethyl-pyridines can be converted into 2-chloro-5-chloromethyl-pyridine. google.com This latter compound is a widely used intermediate in the production of neonicotinoid insecticides, a major class of crop protection agents.

The synthesis of these agrochemicals often requires a stable, functionalized pyridine core that can withstand various reaction conditions before the final active molecule is assembled. The use of a protected hydroxypyridine like this compound facilitates a more controlled and efficient manufacturing process for these valuable agricultural products. google.comagropages.com

Contributions to Total Synthesis Efforts

The total synthesis of complex natural products and novel organic molecules often relies on the strategic use of versatile building blocks. As a stable, protected form of a bifunctional pyridine, this compound represents an important tool for synthetic chemists. Its deprotected form, 2-methoxy-5-hydroxypyridine, can participate in a variety of organic reactions, such as nucleophilic substitutions and metal-catalyzed coupling reactions, which are fundamental to constructing complex molecular frameworks. pipzine-chem.com

The predictable reactivity of the substituted pyridine ring allows for its seamless integration into convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined. This approach, enabled by reliable intermediates like this compound, is crucial for the efficient and successful synthesis of architecturally complex and biologically significant molecules.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The reactivity of the pyridine (B92270) ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the ortho and para positions. The substituents on the ring, in this case, a 2-methoxy group and a 5-methoxymethoxy group, further modulate this reactivity.

Catalysts and additives play a pivotal role in overcoming the inherent reactivity barriers of the pyridine nucleus and directing the regioselectivity of its functionalization. Transition metal catalysts, particularly palladium, are extensively used in C-H activation and cross-coupling reactions of pyridines. rsc.orgrsc.org

In the context of a molecule like "2-Methoxy-5-(methoxymethoxy)pyridine," a palladium catalyst could facilitate C-H activation at various positions on the pyridine ring. The choice of ligands, additives, and reaction conditions would be critical in controlling the outcome of such a transformation. For instance, in palladium-catalyzed C-H functionalization reactions of 2-phenylpyridine, the pyridine nitrogen can act as a directing group, guiding the catalyst to the ortho C-H bond of the phenyl ring. rsc.org For a substituted pyridine like the subject compound, the interplay between the electronic effects of the methoxy (B1213986) and methoxymethoxy groups and the coordinating ability of the pyridine nitrogen would influence the reaction pathway.

Additives, such as oxidants in oxidative C-H functionalization or bases in cross-coupling reactions, are also essential. For example, silver salts are often used as oxidants in palladium-catalyzed direct arylation of pyridine N-oxides. researchgate.net The choice of base can also significantly impact the efficiency of cross-coupling reactions by influencing the rate of transmetalation or catalyst regeneration.

The following table summarizes the roles of common catalysts and additives in the functionalization of pyridine derivatives, which can be extrapolated to reactions involving "this compound."

| Catalyst/Additive | Role in Reaction Pathway | Example Reaction on Pyridine Derivatives |

| Palladium(II) Acetate | Catalyst for C-H activation and cross-coupling | Direct arylation, alkenylation |

| Phosphine Ligands | Stabilize and activate the metal catalyst | Suzuki, Heck, and Buchwald-Hartwig couplings |

| Copper Salts | Co-catalyst or oxidant | Chan-Lam coupling, oxidative C-H functionalization |

| Silver Carbonate | Oxidant in oxidative C-H functionalization | Direct arylation of pyridine N-oxides |

| Potassium Carbonate | Base in cross-coupling reactions | Suzuki and Heck couplings |

The functionalization of pyridine rings proceeds through various reactive intermediates, the characterization of which is key to understanding the reaction mechanism. In electrophilic aromatic substitution, the initial attack of an electrophile on the pyridine ring forms a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the position of attack and the nature of the substituents. For pyridine, attack at the meta-position is generally favored as it avoids placing the positive charge on the electronegative nitrogen atom. youtube.com

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the electron-deficient pyridine ring forms a negatively charged intermediate called a Meisenheimer complex. pearson.com This intermediate is stabilized by electron-withdrawing groups and the nitrogen atom of the pyridine ring. The departure of a leaving group then leads to the final product. For a substrate like "this compound," a nucleophile could potentially attack at the positions ortho or para to the nitrogen, displacing a suitable leaving group if one were present.

In transition metal-catalyzed reactions, organometallic intermediates are formed. For instance, in palladium-catalyzed C-H activation, a cyclometalated intermediate, where the palladium is coordinated to the pyridine nitrogen and has formed a bond with a carbon atom of the ring, is often proposed. rsc.org Spectroscopic techniques such as NMR and X-ray crystallography are invaluable tools for the characterization of these transient species.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, reactivity, and reaction mechanisms of molecules like "this compound" at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to study the molecular and electronic structure of organic molecules. researchgate.netijcce.ac.irmostwiedzy.pl For "this compound," DFT calculations could be employed to determine its optimized geometry, bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges on each atom. This information would provide insights into the distribution of electron density within the molecule.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir For substituted pyridines, the positions of the HOMO and LUMO can help predict the most likely sites for electrophilic and nucleophilic attack, respectively.

The following table presents hypothetical DFT-calculated electronic properties for "this compound," based on general trends observed for substituted pyridines.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate nucleophilicity |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability |

| Electron Density | Highest on the nitrogen atom and oxygen atoms | Predicts sites for protonation and Lewis acid coordination |

Computational models can be developed to predict the reactivity and selectivity of chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrevlett.comchemrevlett.comnih.gov While often used in drug discovery, QSAR principles can also be applied to predict the outcome of synthetic reactions. For a series of substituted pyridines, a QSAR model could be built to predict their reactivity in a specific functionalization reaction based on calculated molecular descriptors such as electronic properties, steric parameters, and lipophilicity. mdpi.com

Furthermore, computational modeling can be used to explore the potential energy surfaces of reaction pathways. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be identified. For the functionalization of "this compound," computational studies could be used to predict the regioselectivity of a reaction by comparing the activation energies for attack at different positions on the pyridine ring. This predictive capability is invaluable for designing more efficient and selective synthetic routes.

Advanced Spectroscopic Characterization for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Monitoring

NMR spectroscopy is an indispensable tool for the study of 2-Methoxy-5-(methoxymethoxy)pyridine, offering detailed insights into its molecular framework and enabling the dynamic monitoring of its synthesis.

Real-time NMR spectroscopy has emerged as a powerful technique for monitoring the progress of chemical reactions, providing kinetic and mechanistic data without the need for sample isolation. nih.govnih.gov In the synthesis of pyridine (B92270) derivatives, this can be particularly valuable. For instance, the formation of a methoxypyridine can be tracked by observing the appearance of characteristic signals for the methoxy (B1213986) group and changes in the aromatic proton signals as the reaction proceeds. nih.gov

Modern ultrafast 2D NMR methods can be employed to monitor multiple spectral regions simultaneously as a reaction unfolds. nih.gov This approach allows for the identification of transient intermediates and byproducts, offering a comprehensive understanding of the reaction mechanism. nih.govnih.gov By integrating the signals corresponding to the reactant, intermediate(s), and product, a kinetic profile of the reaction can be constructed. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

The structural elucidation of this compound and its derivatives is definitively achieved through ¹H and ¹³C NMR spectroscopy. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecule's connectivity.

For the parent compound, this compound, the expected ¹H NMR spectrum would feature distinct signals for the protons of the pyridine ring and the two different methoxy groups. The protons on the pyridine ring would appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group attached directly to the pyridine ring (-OCH₃) would likely appear as a singlet at approximately δ 3.9 ppm. The methoxymethyl ether group (-OCH₂OCH₃) would show a singlet for its methoxy protons around δ 3.5 ppm and another singlet for the methylene (B1212753) protons (-OCH₂O-) at approximately δ 5.2 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 110-165 ppm). The carbon of the methoxy group attached to the ring would be expected around δ 55 ppm, while the carbons of the methoxymethyl group would appear at distinct chemical shifts, with the -OCH₂O- carbon being more downfield (around δ 95 ppm) than the terminal methoxy carbon (around δ 56 ppm).

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for related methoxypyridine derivatives, which inform the expected values for this compound. rsc.orgchemicalbook.commdpi.com

Interactive Table 6.1.2: Representative NMR Data for Methoxypyridine Derivatives Data presented is for analogous compounds and serves as a reference.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Methoxyphenylpyridine | ¹H | 8.70 (m, 1H), 7.75 (m, 2H), 7.37 (m, 1H), 7.23 (m, 1H), 7.08 (td, 1H), 7.00 (d, 1H), 3.84 (s, 3H) |

| ¹³C | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 | |

| 3-Methoxyphenylpyridine | ¹H | 8.68 (m, 1H), 7.72 (m, 2H), 7.56 (m, 2H), 7.37 (t, 1H), 7.21 (m, 1H), 6.97 (m, 1H), 3.88 (s, 3H) |

| ¹³C | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | |

| 2-Methoxy-5-nitropyridine | ¹H | 9.25 (d, 1H), 8.50 (dd, 1H), 7.05 (d, 1H), 4.10 (s, 3H) |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.

Interactive Table 6.2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (predicted) | Neutral Loss |

|---|---|---|

| [M]+• | 169 | - |

| [M - •CH₃]+ | 154 | •CH₃ |

| [M - •OCH₃]+ | 138 | •OCH₃ |

| [M - CH₂O]+• | 139 | CH₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. nist.gov

Key expected absorptions include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the methoxy and methylene groups will show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

C=C and C=N stretching (aromatic ring): The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching (ethers): The most characteristic bands for this molecule would be the strong C-O stretching vibrations of the two ether linkages. The aryl-alkyl ether (Ar-O-CH₃) stretch is expected around 1250 cm⁻¹, while the aliphatic ether (-CH₂-O-CH₃) will show strong absorptions in the 1150-1085 cm⁻¹ range. chemicalbook.com

C-H bending: Various C-H bending vibrations for both aromatic and aliphatic protons will be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Table 6.3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1450 |

| Aryl-Alkyl Ether (Ar-O-C) | C-O Stretching | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com

The electronic transitions in pyridine derivatives are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions are generally of higher energy (shorter wavelength) and higher intensity, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower energy (longer wavelength) and lower intensity. libretexts.org The presence of the electron-donating methoxy and methoxymethoxy groups on the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO). The specific absorption maxima would be influenced by the solvent polarity. rsc.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-5-(methoxymethoxy)pyridine in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nitro-group reduction or cross-electrophile coupling. For example, reduction of 2-methoxy-5-nitropyridine using iron powder in acetic acid under reflux yields 70% of the amine derivative . Cross-coupling with alcohols (e.g., 3-(pyridin-2-yl)propan-1-ol) employs brominated precursors and requires column chromatography (50% EtOAc/Hexanes) for purification, achieving ~52% yield . Key factors include reflux duration, solvent choice, and silica gel-based purification.

Q. How is the purity of this compound verified in research?

- Methodological Answer : Purity is assessed using HPLC (≥98% purity criteria ), ¹H/¹³C NMR for structural confirmation (matching literature spectra ), and melting point analysis (e.g., 140–145°C ). Residual solvent analysis via GC-MS may also be employed for industrial-grade intermediates.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its irritant properties (R36/37/38 ), use PPE (nitrile gloves, goggles), work in fume hoods, and avoid dust formation. Spills should be managed with silica gel absorption, not water, to prevent contamination . Emergency protocols include eye rinsing (S26 ) and medical consultation for ingestion.

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in cross-coupling reactions?

- Methodological Answer : Yield optimization involves:

- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency with boronate esters .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Gradient elution in column chromatography (e.g., 8:2 CHCl₃:EtOAc to 98:2 EtOAc:Et₃N ) reduces byproduct contamination.

Q. What computational tools aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies analyze electron density distribution, predicting reactive sites for electrophilic substitution. For example, boronate-containing derivatives show enhanced reactivity at the 5-position, validated via DFT-calculated NMR shifts .

Q. How do researchers resolve contradictions in reported synthetic yields for analogous pyridine derivatives?

- Methodological Answer : Discrepancies arise from reagent purity (e.g., iron powder particle size ), scaling effects, or workup variations. Systematic studies using Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading ).

Q. What is the role of this compound in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。